N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a thiolane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloropyridine-4-carboxamide with 3-mercapto-1,2-epoxypropane to form the thiolane ring. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to introduce the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, while the thiolane ring may participate in redox reactions. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide: Lacks the thiolane ring, resulting in different chemical properties and reactivity.
2-(thiolan-3-yloxy)pyridine-4-carboxamide:
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)benzamide: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical behavior.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiolane ring and the dimethylaminoethyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)7-6-16-14(18)11-3-5-15-13(9-11)19-12-4-8-20-10-12/h3,5,9,12H,4,6-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYQIGJEXLTCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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